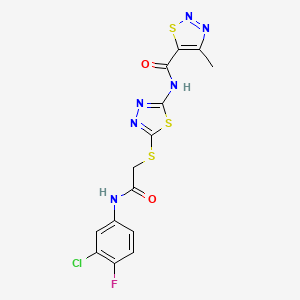

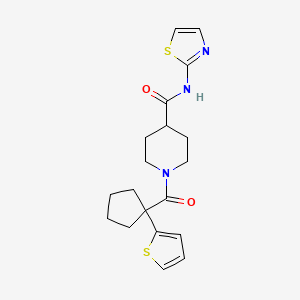

![molecular formula C19H15Cl2N5O3 B2543440 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide CAS No. 1052559-54-2](/img/structure/B2543440.png)

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound appears to contain a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

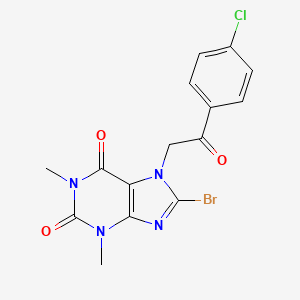

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains several functional groups including a triazole ring and two chlorophenyl groups. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the chlorophenyl groups. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups it contains could affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Radiosynthesis and Herbicides

- Application: This compound is similar to chloroacetanilide herbicides and dichloroacetamide safeners, used in studies on their metabolism and mode of action.

- Reference: Latli, B., & Casida, J. (1995). In their research, they synthesized radiolabelled versions of chloroacetanilide herbicides and dichloroacetamide safeners for detailed metabolic studies【Latli & Casida, 1995】.

Synthesis and Antimicrobial Activities

- Application: Derivatives of triazoles, akin to this compound, have been synthesized and evaluated for their antimicrobial activities.

- Reference: Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007) reported the synthesis and antimicrobial activities of several 1,2,4-triazole derivatives, highlighting their potential in fighting microbial infections【Bektaş et al., 2007】.

Lipase and α-Glucosidase Inhibition

- Application: This compound is structurally related to various heterocyclic compounds tested for their lipase and α-glucosidase inhibition properties.

- Reference: Bekircan, O., Ülker, S., & Menteşe, E. (2015). They synthesized derivatives of 1,2,4-triazol and tested their efficacy in inhibiting lipase and α-glucosidase【Bekircan et al., 2015】.

Green Drug Design and Discovery

- Application: Analogues of this compound have been explored in the environmentally friendly design and discovery of potential analgesic and antipyretic agents.

- Reference: Reddy, Y. D., Reddy, C. V. R., & Dubey, P. (2014). Their research focused on the synthesis of acetamide derivatives for potential use as analgesic and antipyretic agents using green chemistry principles【Reddy et al., 2014】.

Cholinesterase Inhibition and Molecular Docking

- Application: Compounds structurally related to 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide have been synthesized for cholinesterase inhibition and molecular docking studies.

- Reference: Riaz, N., Iftikhar, M., Saleem, M., Aziz‐ur‐Rehman, Hussain, S., Rehmat, F., Afzal, Z., Khawar, S., Ashraf, M., & al-Rashida, M. (2020). They evaluated the inhibitory potential of synthesized analogues against acetylcholinesterase and butyrylcholinestrase【Riaz et al., 2020】.

Safety and Hazards

properties

IUPAC Name |

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O3/c1-10-5-6-13(8-14(10)21)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-12-4-2-3-11(20)7-12/h2-8,16-17H,9H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGRBLDRRFWGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)

![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)